4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine
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Overview
Description
4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine typically involves multi-step organic synthesis. One common approach starts with the preparation of pyridin-2-yl-4-oxobutanal derivatives, which are then reacted with ®-1-(4-methoxyphenyl)ethan-1-amine to form intermediate pyrrolidine derivatives . These intermediates are further functionalized to introduce the but-2-en-1-amine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Scientific Research Applications
4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings may facilitate binding to these targets, while the amine group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.
Pyridine derivatives: Compounds with similar pyridine rings, such as nicotinamide and pyridoxine.
Uniqueness
4-((4-(Pyrrolidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-amine is unique due to its combination of pyrrolidine and pyridine rings with a but-2-en-1-amine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
(E)-4-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]oxybut-2-en-1-amine |
InChI |
InChI=1S/C14H21N3O/c15-6-1-4-10-18-14-11-13(5-7-16-14)12-17-8-2-3-9-17/h1,4-5,7,11H,2-3,6,8-10,12,15H2/b4-1+ |
InChI Key |
NBDWFQLHLDIDRH-DAFODLJHSA-N |
Isomeric SMILES |
C1CCN(C1)CC2=CC(=NC=C2)OC/C=C/CN |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NC=C2)OCC=CCN |
Origin of Product |
United States |
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